molecular formula C9H20ClNO B2437063 (3R)-3-(3-methylbutoxy)pyrrolidine hydrochloride CAS No. 2031242-18-7

(3R)-3-(3-methylbutoxy)pyrrolidine hydrochloride

Cat. No. B2437063
CAS RN: 2031242-18-7
M. Wt: 193.72
InChI Key: YOWLKUQPNJLSIW-SBSPUUFOSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrrolidine ring, which is a type of secondary amine. The 3-methylbutoxy group would provide additional complexity to the structure. The hydrochloride part indicates that this compound is likely to be a salt at room temperature .


Chemical Reactions Analysis

As a secondary amine, pyrrolidines can participate in a variety of chemical reactions, including nucleophilic substitution and base-catalyzed reactions . The presence of the ether group (3-methylbutoxy) may also influence the reactivity of the compound.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of the hydrochloride salt. Generally, pyrrolidines are polar compounds and can form hydrogen bonds, which would influence their physical properties like solubility and boiling/melting points .

Scientific Research Applications

Pyrrolidines in Tumor Inhibition and Treatment

Pyrrolidines, a class of organic compounds to which (3R)-3-(3-methylbutoxy)pyrrolidine hydrochloride belongs, have shown potential in inhibiting the growth of tumor cells. A study found that functionalized pyrrolidines, including derivatives of pyrrolidine, inhibited the growth of human glioblastoma and melanoma cells, showing selectivity towards tumor cells over normal cells (Fiaux et al., 2005).

Application in Influenza Neuraminidase Inhibition

Pyrrolidine derivatives have also been investigated as potent inhibitors of influenza neuraminidase. For instance, a study described the discovery of a pyrrolidine-based compound as a potent influenza neuraminidase inhibitor. This compound demonstrated significant inhibitory activity against the enzyme, contributing to potential therapeutic applications in treating influenza (Wang et al., 2001).

Anti-inflammatory Applications

Additionally, pyrrolidine compounds have been explored for their anti-inflammatory properties. One study synthesized 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones, finding that some of these compounds showed dual inhibitory activity against prostaglandin and leukotriene synthesis, indicating their potential as anti-inflammatory agents (Ikuta et al., 1987).

Inhibitory Activity in Human Pharmacology

Pyrrolidine derivatives have also been investigated in the context of inhibiting human enzymes like factor Xa. A study on (3R,4R)-pyrrolidine-3,4-dicarboxylic acid amides found that these compounds showed excellent inhibitory activity and selectivity, making them potential candidates for clinical applications (Anselm et al., 2010).

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to predict the exact mechanism of action of this compound .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with any chemical compound, appropriate safety measures should be taken when handling it .

Future Directions

The future research directions for this compound would depend on its potential applications. It could be interesting to explore its reactivity, potential uses in synthesis, or possible biological activity .

properties

IUPAC Name

(3R)-3-(3-methylbutoxy)pyrrolidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO.ClH/c1-8(2)4-6-11-9-3-5-10-7-9;/h8-10H,3-7H2,1-2H3;1H/t9-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOWLKUQPNJLSIW-SBSPUUFOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1CCNC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CCO[C@@H]1CCNC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R)-3-(3-methylbutoxy)pyrrolidine hydrochloride

CAS RN

2031242-18-7
Record name (3R)-3-(3-methylbutoxy)pyrrolidine hydrochloride
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